molecular formula C21H17F2N5O4S B2495751 N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021020-34-7

N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2495751
CAS No.: 1021020-34-7
M. Wt: 473.45
InChI Key: HSTPARCSEUZSNZ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17F2N5O4S and its molecular weight is 473.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O4S/c22-12-3-4-14(13(23)10-12)24-16(29)11-28-20(30)18-19(17(26-28)15-2-1-7-32-15)33-21(25-18)27-5-8-31-9-6-27/h1-4,7,10H,5-6,8-9,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTPARCSEUZSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A difluorophenyl moiety.
  • A morpholino ring.
  • A thiazolo[4,5-d]pyridazin core.
  • A furan substituent.

This structural diversity is believed to contribute significantly to its biological efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including:

  • U937 human histocytic lymphoma cells .
  • MCF-7 breast cancer cells .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Cell LineIC50 (µM)Mechanism of Action
U93712.5Apoptosis induction
MCF-715.3G2/M cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. In a study assessing its efficacy against both Gram-positive and Gram-negative bacteria, it was found to inhibit the growth of:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a lead structure for developing new antimicrobial agents.

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus32Bacteriostatic
Escherichia coli64Bactericidal

Research indicates that the biological activity of this compound may be attributed to its ability to interfere with key cellular pathways:

  • Inhibition of DNA synthesis : The compound disrupts DNA replication processes in cancer cells.
  • Targeting specific kinases : It may inhibit kinases involved in cell proliferation and survival.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines using MTT assays and reported a significant reduction in cell viability in a dose-dependent manner.
    "The results indicated that the compound effectively induces apoptosis in U937 cells through mitochondrial pathway activation" .
  • Antimicrobial Efficacy Assessment : Another study focused on its antimicrobial properties revealed that the compound exhibited synergistic effects when combined with conventional antibiotics against resistant strains of bacteria.
    "The combination therapy resulted in lower MIC values than those observed with either agent alone" .

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